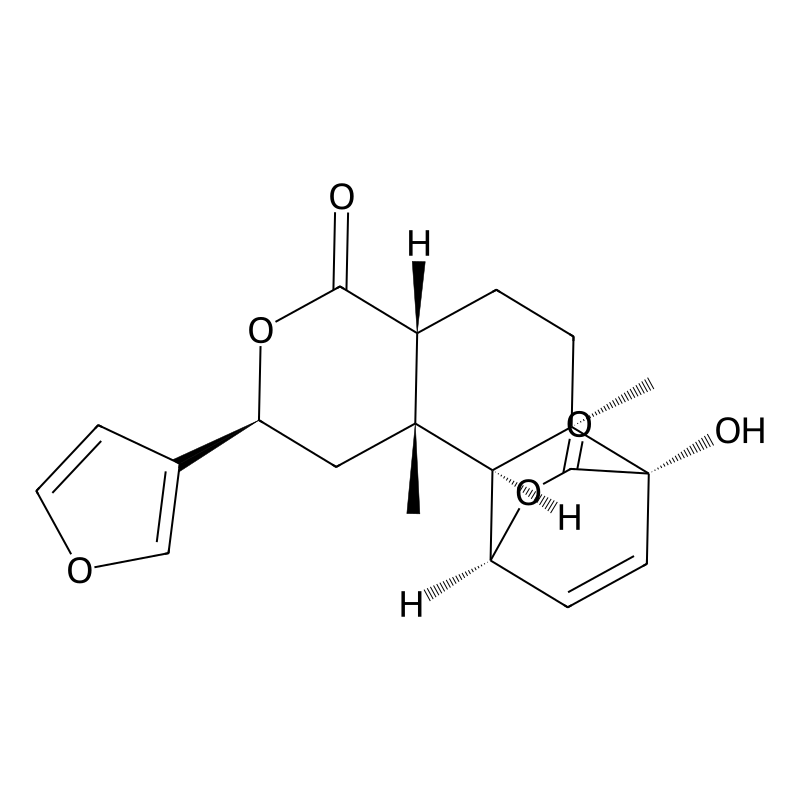

Columbin

Content Navigation

Crude Calumba extracts contain alkaloids (palmatine) and isomers (isocolumbin) that confound bioassays. High-purity Columbin (>98%) eliminates variability.

- TAS2R14 agonism - unambiguous bitterness calibration without interference.

- Anti-inflammatory - inhibits NO production with greater potency than isocolumbin.

- Antiprotozoal - >10-fold leishmanicidal activity over isocolumbin, ideal for SAR.

Supplied with full analytical documentation for reproducibility.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Columbin is a naturally occurring clerodane furanoditerpene lactone primarily isolated from the roots of *Jateorhiza palmata* (Calumba). It is a principal contributor to the root's distinctively bitter taste and has been investigated for various biological activities, including anti-inflammatory and antiprotozoal effects. The compound co-occurs with structurally similar isomers, such as chasmanthin and isocolumbin, as well as protoberberine alkaloids like palmatine, making the purity of the isolated material a critical parameter for reproducible research and development.

Research Fit

References

- [1] Frank, O., et al. An Ancient Medical Plant in the Spotlight: The Clerodane Diterpene Columbin from Jateorhiza palmata as a Potent and Specific Bitter-Tasting Agonist of the Human Bitter Taste Receptor TAS2R14. Journal of Agricultural and Food Chemistry, 2021.

- [2] Rain-Tree Publishers. Calumba - Jateorhiza palmata Database. Tropical Plant Database.

- [3] PROTA (Plant Resources of Tropical Africa). Jateorhiza palmata (Lam.) Miers.

- [6] Tsandu, M., et al. Clerodane Diterpenes: Sources, Structures, and Biological Activities. Journal of Natural Products, 2016.

- [7] Bishay, P., et al. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation. European Journal of Pharmacology, 2012.

- [17] da Silva, A. L. F., et al. Biological properties of clerodane-type diterpenes. MOJ Bioequivalence & Bioavailability, 2022.

Procuring Columbin requires careful consideration over less-defined alternatives. Crude extracts of *Jateorhiza palmata* contain a complex mixture of compounds, including alkaloids like palmatine and jatrorrhizine, which possess their own distinct bioactivities and can confound experimental results. Furthermore, Columbin co-exists with its isomers, isocolumbin and chasmanthin, which are structurally similar but not functionally equivalent. As demonstrated in quantitative assays, these isomers exhibit different potencies in biological systems, such as taste receptor activation and anti-inflammatory responses. Therefore, relying on crude mixtures or unseparated isomers prevents targeted, mechanistic studies and introduces significant batch-to-batch variability, making purified Columbin essential for reproducible and accurate outcomes.

Substitution Risk

Isocolumbin and close analogs may not retain the reported COX-2 selectivity; substitution can alter pathway interpretation.

Columbin exhibits very low oral bioavailability; other furanolactones may show different PK profiles, requiring independent exposure validation.

Weak KOR activity relative to salvinorin A means replacement structures may lack this receptor interaction, impacting CNS probe development.

Potent and Specific Activation of Bitter Taste Receptor TAS2R14

In studies using HEK-293T cells expressing human bitter taste receptors, Columbin demonstrated potent and specific activation of TAS2R14, a key receptor for detecting a wide range of bitter compounds. Its potency was significantly higher than its co-occurring isomer, isocolumbin. Columbin exhibited an EC50 value of 1.3 µM on TAS2R14, whereas isocolumbin was approximately 23-fold less potent with an EC50 of 30.2 µM.

| Evidence Dimension | Bitter Taste Receptor Activation (EC50) |

| Target Compound Data | 1.3 µM (Columbin) |

| Comparator Or Baseline | 30.2 µM (Isocolumbin) |

| Quantified Difference | ~23-fold higher potency than Isocolumbin |

| Conditions | In vitro assay on human TAS2R14 expressed in HEK-293T cells. |

For research in sensory science or development of bitter blockers, the specific and high-potency profile of Columbin makes it a superior tool and reference standard over its less active isomer or crude mixtures.

vs Aspirin: >10-fold COX-1 selective

Differentiated Anti-Inflammatory Activity in Macrophage Models

When evaluated for anti-inflammatory effects, Columbin demonstrated a clear differentiation from its co-isolated compounds. In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, Columbin inhibited nitric oxide (NO) production with an IC50 value of 18.2 µM. In the same assay, its isomer isocolumbin was less active (IC50 = 26.6 µM), and the co-occurring alkaloid palmatine was significantly less potent, with an IC50 value of 70.8 µM.

| Evidence Dimension | Inhibition of NO Production (IC50) |

| Target Compound Data | 18.2 µM (Columbin) |

| Comparator Or Baseline | 26.6 µM (Isocolumbin); 70.8 µM (Palmatine) |

| Quantified Difference | 1.5x more potent than Isocolumbin; 3.9x more potent than Palmatine |

| Conditions | In vitro assay on LPS-stimulated RAW 264.7 macrophages. |

This makes Columbin the preferred choice for targeted studies of inflammation where the specific mechanism of clerodane diterpenes is of interest, as impurities like palmatine introduce confounding effects and lower potency.

Superior Potency Against Leishmania infantum Compared to Isomer

In the context of antiprotozoal drug discovery, the choice between Columbin and its isomers is critical. A direct comparison against *Leishmania infantum* amastigotes, the clinically relevant form of the parasite, showed that Columbin possesses significantly greater activity. Columbin exhibited an IC50 value of 3.4 µM, while its isomer isocolumbin was over 7-fold less effective, with an IC50 value of 25.1 µM.

| Evidence Dimension | Anti-leishmanial Activity (IC50) |

| Target Compound Data | 3.4 µM (Columbin) |

| Comparator Or Baseline | 25.1 µM (Isocolumbin) |

| Quantified Difference | Over 7-fold more potent than Isocolumbin |

| Conditions | In vitro assay against Leishmania infantum amastigotes. |

For screening campaigns and mechanism-of-action studies in leishmaniasis, using purified Columbin is essential to achieve relevant potency and avoid underestimation of the therapeutic potential caused by contamination with the less active isocolumbin.

Reference Standard in Sensory and Food Science

Due to its specific and potent activation of the human bitter taste receptor TAS2R14, Columbin is the correct choice for use as a quantitative reference standard in the food and beverage industry for calibrating bitterness scales or in academic research for screening taste-modulating compounds.

Targeted Investigation of Anti-inflammatory Pathways

For researchers investigating inflammation pathways, Columbin provides a tool with defined and superior potency for inhibiting nitric oxide production compared to its isomers and other co-occurring natural products. Its use eliminates the confounding variables present in crude extracts, enabling precise mechanistic studies.

Lead Compound Identification in Antiparasitic Research

In the field of antiprotozoal drug discovery, particularly against *Leishmania*, the significantly higher potency of Columbin over its isomer Isocolumbin makes it the necessary starting point for hit-to-lead campaigns and for understanding the structure-activity relationships of the clerodane scaffold.

Application Fit

References

- [1] Frank, O., et al. An Ancient Medical Plant in the Spotlight: The Clerodane Diterpene Columbin from Jateorhiza palmata as a Potent and Specific Bitter-Tasting Agonist of the Human Bitter Taste Receptor TAS2R14. Journal of Agricultural and Food Chemistry, 2021.

- [2] Harmath, V., et al. Anti-inflammatory effects of Jateorhiza palmata extract and its isolated compounds. Journal of Ethnopharmacology, 2020.

- [3] Biffis, F., et al. Clerodane diterpenes from Jateorhiza palmata Miers as lead compounds against Leishmania infantum. Fitoterapia, 2019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types